1-(5-bromopyridin-2-yl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine
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Overview
Description
1-(5-bromopyridin-2-yl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine is a complex organic compound that features a bromopyridine moiety and an imidazole ring
Preparation Methods
The synthesis of 1-(5-bromopyridin-2-yl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine typically involves multi-step organic reactions. One common synthetic route starts with the bromination of pyridine to obtain 5-bromopyridine. This intermediate is then subjected to further reactions, including alkylation and amination, to introduce the imidazole ring and the ethanamine group. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(5-bromopyridin-2-yl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.
Scientific Research Applications
1-(5-bromopyridin-2-yl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new ligands and catalysts.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(5-bromopyridin-2-yl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine involves its interaction with specific molecular targets. The bromopyridine and imidazole rings allow it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-(5-bromopyridin-2-yl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine can be compared with similar compounds such as:
1-(5-bromopyridin-2-yl)-2-methoxyethan-1-amine: This compound features a methoxy group instead of an imidazole ring, leading to different chemical properties and applications.
1-(5-bromopyridin-2-yl)ethan-1-one: Lacking the ethanamine group, this compound has different reactivity and uses.
(1R)-1-(5-bromopyridin-2-yl)-2-methylpropan-1-amine:
The uniqueness of this compound lies in its combination of the bromopyridine and imidazole rings, which confer specific binding and reactivity characteristics not found in the other compounds.
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN4/c1-9(12-5-4-11(14)8-16-12)17-10(2)13-15-6-7-18(13)3/h4-10,17H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGNYIHRXOZDGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)Br)NC(C)C2=NC=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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